ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, an ethyl carboxylate ester at position 4, and a 1,2,5-oxadiazole (furazan) ring at position 1. The oxadiazole moiety is further functionalized with an acetylamino group at position 2. Its molecular formula is C₁₀H₁₂N₈O₄, with a monoisotopic mass of 308.099 g/mol (estimated based on analogs in ).
This compound belongs to a class of molecules designed for diverse applications, including medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., corrosion inhibitors). Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL () and visualization tools like WinGX/ORTEP ().
Properties
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-4-19-10(18)7-5(2)16(15-12-7)9-8(11-6(3)17)13-20-14-9/h4H2,1-3H3,(H,11,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVSNRXIAXHSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is typically synthesized through a multistep organic reaction process. Starting with ethyl 4-chloro-5-methyl-1H-1,2,3-triazole-4-carboxylate, the synthetic route involves:
Nucleophilic substitution to introduce the oxadiazolyl group.
Subsequent acetylation to form the acetylamino group.
Industrial Production Methods: : The industrial production of this compound might employ high-efficiency continuous-flow reactors, which enable precise control over reaction conditions (temperature, pressure, and concentration) and enhance yield. Optimized catalysts and solvents are used to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation under specific conditions, altering its functional groups.
Reduction: : Reductive conditions can convert acetylamino groups into primary amines.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Various halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).
Major Products: : Depending on the reaction, products may include various functionalized derivatives such as amines, alcohols, and other substituted heterocycles.
Scientific Research Applications
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has been the focus of extensive research due to its versatile applications:
Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules and novel pharmaceuticals.
Biology: : Acts as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: : Investigated for potential therapeutic uses, particularly in anticancer and antimicrobial research.
Industry: : Used in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The oxadiazole and triazole rings are crucial for binding to enzymes and receptors, influencing biochemical pathways. By modulating these interactions, the compound can exert pharmacological effects, such as inhibiting enzyme functions or disrupting cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Acetylamino vs. Amino (Oxadiazole): The target compound’s acetylamino group introduces steric bulk and electron-withdrawing character compared to the amino group in . This may reduce solubility but enhance stability against oxidation ().
- Methyl vs.
- Pyrrolidinylmethyl (Triazole) : The bulky substituent in may hinder crystallization but could enhance binding to hydrophobic pockets in biological targets ().
Table 2: Antiproliferative Activity of Triazole Derivatives
Analysis :
- The phenylaminoethyl derivative () shows moderate activity, suggesting that electron-rich substituents on the triazole enhance interaction with cellular targets.
Corrosion Inhibition Properties
Table 3: Corrosion Inhibition Efficiency in HCl Medium
Comparison :
- The acetylamino group may improve adsorption on metal surfaces via lone-pair donation from the carbonyl oxygen ().
Physicochemical Properties
Table 4: Calculated Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 308.099 | 1.2 | 0.5 |
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | 238.207 | 0.8 | 1.2 |
| Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate | 252.234 | 1.5 | 0.3 |
Notes:
- The acetylamino group increases logP compared to amino analogs, reducing solubility ().
- Ethyl substitution at triazole position 5 further elevates logP ().
Biological Activity
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and antitumor properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and triazole moieties, which are known for their diverse biological activities. The chemical structure can be represented as follows:
Structural Components
- Oxadiazole Ring : Contributes to the compound's biological activity, particularly in antimicrobial properties.
- Triazole Ring : Often associated with antifungal and anticancer activities due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 - 25 μg/mL |
| Staphylococcus aureus | 25 - 50 μg/mL |
| Pseudomonas aeruginosa | 50 - 100 μg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal activity of the compound has also been explored. Triazole derivatives are known for their mechanism of action involving the inhibition of ergosterol biosynthesis in fungi. This compound has shown promising results against common fungal pathogens such as Candida albicans.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 50 |
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through various pathways. Case studies have reported significant reductions in tumor cell viability when treated with triazole derivatives.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of related triazoles on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results :
- HeLa cells showed a viability reduction of up to 70% at concentrations above 50 μg/mL.
- MCF7 cells exhibited similar trends with IC50 values around 40 μg/mL.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in metabolic pathways:
- Inhibition of Cytochrome P450 : Similar compounds have been shown to inhibit fungal cytochrome P450 enzymes essential for ergosterol biosynthesis.
- DNA Interaction : Triazoles can intercalate into DNA structures, disrupting replication and transcription processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
